Zafuleptine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59209-97-1 |

|---|---|

Molecular Formula |

C17H26FNO2 |

Molecular Weight |

295.4 g/mol |

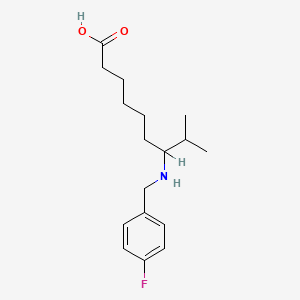

IUPAC Name |

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |

InChI |

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |

InChI Key |

YZYKBQUWMPUVEN-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

Canonical SMILES |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

Other CAS No. |

59210-05-8 59210-06-9 59209-97-1 |

Origin of Product |

United States |

Zafuleptine: Historical Context and Contemporary Research Significance

Re-evaluation in Modern Neuropharmacological Research Paradigms

A thorough review of contemporary scientific literature reveals no evidence of Zafuleptine being re-evaluated using modern neuropharmacological research paradigms. Modern antidepressant research involves a sophisticated array of techniques, including in-depth analysis of a compound's effects on various neurotransmitter systems, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). researchgate.net The current understanding of depression also implicates the glutamatergic system, neurogenesis, and inflammatory pathways, leading to the investigation of novel mechanisms of action. researchgate.netnih.gov

Position within Central Nervous System Drug Discovery Efforts

This compound's position within the history of CNS drug discovery is that of a compound that did not progress beyond the initial stages of development. The pipeline for CNS drugs is notoriously challenging, with a high attrition rate. semanticscholar.org For every successful drug that reaches the market, numerous others are abandoned for a multitude of reasons, including lack of efficacy, unforeseen side effects, poor pharmacokinetic properties, or strategic decisions by the developing company. nih.gov

The 1960s and 1970s saw the development of many new antipsychotic and antidepressant medications by modifying the structures of earlier drugs to enhance positive effects or minimize adverse ones. nih.gov this compound was likely one of many such attempts. Its failure to be marketed means it did not contribute to the evolution of antidepressant therapy in the way that successfully launched drugs from that era did. It remains a historical footnote, an example of the countless molecules synthesized and studied in the relentless pursuit of more effective treatments for CNS disorders. nih.govcambridge.orgsemanticscholar.org

Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid |

| CAS Number | 59209-97-1 |

| Molecular Formula | C17H26FNO2 |

| Molar Mass | 295.39 g/mol |

Synthetic Methodologies and Chemical Derivatization of Zafuleptine

Established Synthetic Routes to Zafuleptine and its Core Scaffold

Detailed synthetic procedures for this compound are not extensively documented in publicly available literature, likely due to its status as a non-marketed compound. However, based on its structure, a retrosynthetic analysis suggests plausible pathways involving the formation of its key precursors: 8-methylnonanoic acid derivatives and 4-fluorobenzylamine.

A logical approach to the synthesis of this compound involves the coupling of a suitable 8-methylnonanoic acid precursor with 4-fluorobenzylamine. One potential key intermediate is 7-methyl-8-oxononanoic acid. The synthesis of this keto-acid has been reported, starting from 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) via nucleophilic substitution and subsequent ketonic cleavage, with yields of up to 81%. researchgate.net

A plausible synthetic route to this compound from 7-methyl-8-oxononanoic acid would involve reductive amination. This common and efficient method for forming C-N bonds involves the reaction of a ketone with an amine, in this case, 4-fluorobenzylamine, to form an intermediate imine or enamine, which is then reduced to the final amine. rsc.orgthieme-connect.com Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. acs.orgd-nb.info

Table 1: Plausible Synthetic Pathway to this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-methyl acetoacetate, 6-bromohexanoate | Sodium ethoxide, absolute ethanol, reflux; then hydrolysis | 7-methyl-8-oxononanoic acid |

| 2 | 7-methyl-8-oxononanoic acid, 4-fluorobenzylamine | Reducing agent (e.g., NaBH₃CN, H₂/Pd), suitable solvent | This compound |

An alternative pathway could involve the synthesis of 7-amino-8-methylnonanoic acid first, followed by N-alkylation with a 4-fluorobenzyl halide. The synthesis of the amino acid precursor itself could be achieved from 8-methylnonanoic acid. nih.govsmolecule.com

The choice of synthetic route and reaction conditions would be critical for achieving a good yield and purity of this compound. In the reductive amination pathway, controlling the reaction conditions to favor the formation of the secondary amine over potential side reactions would be important. The acidity of the reaction medium and the choice of the reducing agent can influence the outcome. d-nb.info For instance, the use of a mild reducing agent like sodium cyanoborohydride is often preferred as it is selective for the iminium ion and does not readily reduce the ketone starting material.

If an N-alkylation approach is considered, the reaction would need to be carefully controlled to prevent over-alkylation, which could lead to the formation of a tertiary amine. The choice of the base and solvent system would be crucial in this regard. organic-chemistry.org

Preclinical Pharmacological Characterization of Zafuleptine

In Vitro Pharmacological Models and Assays

Cell-Based Functional Assays

The functional activity of Zafuleptine's analog, GET73, has been characterized through a variety of cell-based assays designed to measure its modulatory effects on mGluR5 signaling. These assays are crucial in determining the compound's potency and mechanism of action at the cellular level.

In primary cultures of rat cortical astrocytes, GET73 was shown to produce a rightward shift in the concentration-response curves of glutamate- and (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG)-induced increases in intracellular Ca2+ levels, indicating a negative allosteric modulatory effect. nih.gov Similarly, in rat hippocampal slices, GET73 induced a rightward shift of the concentration-response curve for glutamate- and L-quisqualate-induced increases in inositol (B14025) phosphate (B84403) (IP) turnover. nih.gov Furthermore, it was observed that GET73 reduced the increase in IP formation induced by a high concentration of CHPG. nih.gov

The effect of GET73 was also assessed on the phosphorylation of the cAMP response element-binding protein (pCREB) in primary cultures of rat cerebral cortex neurons. The compound produced a rightward shift in the concentration-response curves for glutamate-, CHPG-, and L-quisqualate-induced pCREB levels, further supporting its role as an mGluR5 NAM. nih.gov Interestingly, some studies have suggested that GET73 might exert a dual negative and positive allosteric modulation at mGluR5 depending on the concentration, a phenomenon observed in both in vitro and in vivo microdialysis studies in the rat hippocampus. nih.gov

Below are interactive data tables summarizing the effects of GET73 in various cell-based functional assays.

Table 1: Effect of GET73 on Agonist-Induced Intracellular Ca2+ Levels in Rat Cortical Astrocytes

| Agonist | GET73 Concentration | Effect |

| Glutamate | 0.1 nM - 10 µM | Rightward shift of concentration-response curve |

| CHPG | 0.1 nM - 10 µM | Rightward shift of concentration-response curve |

Table 2: Effect of GET73 on Agonist-Induced Inositol Phosphate (IP) Turnover in Rat Hippocampus Slices

| Agonist | GET73 Concentration | Effect |

| Glutamate | 100 nM, 1 µM, 10 µM | Rightward shift of concentration-response curve |

| L-quisqualate | 100 nM, 1 µM, 10 µM | Rightward shift of concentration-response curve |

| CHPG (10 mM) | 100 nM, 1 µM, 10 µM | Significant reduction of IP formation |

Table 3: Effect of GET73 on Agonist-Induced pCREB Levels in Rat Cerebral Cortex Neurons

| Agonist | GET73 Concentration | Effect |

| Glutamate | 100 nM - 10 µM | Rightward shift of concentration-response curve |

| CHPG | 100 nM - 10 µM | Rightward shift of concentration-response curve |

| L-quisqualate | 100 nM - 10 µM | Rightward shift of concentration-response curve |

Structure Activity Relationship Sar of Zafuleptine and Its Analogues

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govmdpi.com For arylpiperazine derivatives, the key pharmacophoric elements are well-recognized and include an aromatic ring, a basic nitrogen atom within the piperazine (B1678402) ring, and a linker connecting to a terminal functional group. mdpi.comnih.gov

The primary pharmacophore for many arylpiperazine ligands targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, consists of:

An Aromatic Moiety: This part of the molecule, typically a phenyl or other aryl group, engages in crucial interactions, such as edge-to-face CH–π stacking with aromatic amino acid residues (e.g., phenylalanine) in the receptor's binding pocket. mdpi.comresearchgate.net

A Protonatable Piperazine Nitrogen: The basic nitrogen atom of the piperazine ring is fundamental for activity. It typically forms a salt bridge or a charge-reinforced hydrogen bond with an acidic residue, such as aspartic acid, in the transmembrane domain of the receptor. mdpi.comresearchgate.nettandfonline.com

A Linker and Terminal Group: The nature and length of the linker and the composition of the terminal moiety significantly influence the compound's affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist). acs.org In the case of Zafuleptine, the terminal group is a carboxylic acid.

Computational studies on arylpiperazine derivatives have helped to refine these pharmacophore models, identifying key interactions that contribute to receptor affinity and selectivity. frontiersin.orgnih.gov For instance, studies on 5-HT1A receptor ligands have highlighted the importance of an electronegative substructure near the ortho position of the aromatic ring for enhanced affinity. uninet.edu

Table 1: Key Pharmacophoric Features of Arylpiperazine Derivatives

| Feature | Description | Typical Interaction | Reference |

| Aromatic Ring | Phenyl or other aryl group. | π-π stacking, hydrophobic interactions. | mdpi.com |

| Basic Nitrogen | Protonatable amine in the piperazine ring. | Ionic bond/salt bridge with acidic residues (e.g., Asp). | mdpi.comtandfonline.com |

| Linker | Alkyl chain connecting piperazine to the terminal group. | Influences spatial orientation and flexibility. | acs.org |

| Terminal Group | Functional group at the end of the linker (e.g., carboxylic acid). | Dictates specificity and functional activity through various interactions. | acs.org |

Impact of Fluorine Substitution on Pharmacological Activity

The introduction of fluorine into a drug molecule can significantly alter its physicochemical and pharmacological properties. nih.gov Fluorine's high electronegativity and small size can influence a compound's metabolic stability, lipophilicity, and binding affinity. mdpi.com

In the context of arylpiperazine derivatives, fluorine substitution on the aromatic ring has been shown to have several effects:

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can enhance interactions with the receptor. For example, a fluorine atom on the phenyl ring can favor edge-to-face interactions with aromatic residues in the binding site. doi.org Studies on arylpiperazine ligands for the 5-HT1A receptor have shown that the presence of halogen atoms, like fluorine, can increase binding affinity. doi.org

Increased Metabolic Stability: Replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage.

Modulation of Selectivity: The position of the fluorine atom can influence receptor selectivity. For example, in some arylpiperazine series, ortho-fluorine substitution has been found to be important for in vivo activity. mdpi.com

Altered Electronic Properties: The presence of fluorine on the arylpiperazine pharmacophore can enhance its electron-withdrawing properties, which has been linked to increased anti-inflammatory activity in some compounds. mdpi.com

While the precise impact on this compound is not documented, the general principles of fluorine substitution in related compounds suggest that the fluorine atom in this compound likely plays a role in modulating its receptor affinity and metabolic profile. nih.gov

Table 2: Effects of Fluorine Substitution on Arylpiperazine Analogues

| Property | Effect of Fluorine Substitution | Reference |

| Receptor Affinity | Can increase affinity through enhanced electronic interactions. | doi.org |

| Metabolic Stability | Often increases due to the strength of the C-F bond. | mdpi.com |

| Selectivity | Can be modulated depending on the position of substitution. | mdpi.com |

| Lipophilicity | Can be increased, potentially affecting bioavailability. | nih.gov |

Influence of Amine and Carboxylic Acid Moieties on Receptor/Transporter Affinity

The amine and carboxylic acid groups are critical functional moieties in many biologically active molecules, including this compound.

Amine Moiety: As a core component of the piperazine ring, the basic amine is essential for the primary interaction with many aminergic receptors. mdpi.comtandfonline.com The protonated nitrogen atom acts as a cationic head, forming a crucial ionic bond with a negatively charged amino acid residue (typically aspartate) in the receptor's binding pocket. mdpi.comresearchgate.net This interaction is a cornerstone of the binding of most arylpiperazine ligands to their targets. Both nitrogen atoms in the piperazine ring have been shown to be essential for potency in some series of arylpiperazine derivatives. mdpi.com

Carboxylic Acid Moiety: The carboxylic acid group in this compound is a significant feature that influences its pharmacological profile. Carboxylic acids are present in numerous drugs and can serve several roles. rsc.org They can act as a hydrogen bond donor and acceptor, and being typically ionized at physiological pH, they add to the polarity of the molecule. This can impact pharmacokinetic properties, such as absorption and distribution. In terms of receptor interaction, a carboxylic acid can form hydrogen bonds or ionic interactions with corresponding residues in a binding site. In some cases, the introduction of a carboxylic acid or its bioisosteres can modulate the selectivity and functional activity of a ligand. For example, in the design of some arylpiperazine derivatives, the amide moiety, a derivative of a carboxylic acid, was found to be a key component for receptor affinity. figshare.com

The interplay between the basic amine and the acidic carboxylic acid in this compound suggests it exists as a zwitterion at physiological pH, which will have a profound effect on its solubility, membrane permeability, and interactions with its biological target(s).

Stereochemical Contributions to this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity. ontosight.ai Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting preferentially with one enantiomer of a chiral drug over the other. ontosight.aiontosight.ai

This compound possesses a chiral center, and therefore, can exist as different stereoisomers. The biological implications of this are significant:

Differential Receptor Affinity and Efficacy: The enantiomers of a chiral drug can have different affinities for the same receptor. One enantiomer may be a potent agonist, while the other could be a weaker agonist, an antagonist, or even inactive. ontosight.ai This is because only one enantiomer may fit correctly into the chiral binding site of the receptor to elicit a biological response.

Pharmacokinetic Differences: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Enzymes involved in drug metabolism are chiral and can metabolize enantiomers at different rates, leading to different plasma concentrations and durations of action for each enantiomer.

Potential for Different Biological Activities: In some cases, the enantiomers of a drug can have qualitatively different pharmacological profiles, with each interacting with different targets.

For arylpiperazine derivatives, stereochemistry has been shown to be crucial for high-affinity binding and selectivity. For example, specific stereoisomers of N-arylpiperazine derivatives with additional chiral centers have demonstrated significantly higher affinity for their targets. ontosight.aiontosight.ai Although specific data for this compound's enantiomers are not available, it is highly probable that its biological activity is stereoselective.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govconicet.gov.ar These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of new or untested compounds, thereby guiding drug design and optimization. simulations-plus.comnih.gov

For arylpiperazine derivatives, numerous QSAR studies have been conducted to understand the structural requirements for affinity and selectivity towards various receptors, including serotonin and dopamine receptors. researchgate.netmdpi.comijpsonline.comnih.gov

Key aspects of QSAR modeling for arylpiperazines include:

Descriptor Selection: A wide range of descriptors are used, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. simulations-plus.comijpsonline.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN) are employed to build the QSAR models. researchgate.net

Model Validation: The predictive power of the models is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. nih.govsimulations-plus.com

QSAR studies on arylpiperazines have revealed the importance of specific structural features, such as the substitution pattern on the aryl ring and the nature of the terminal group, in determining biological activity. ijpsonline.comnih.gov For instance, some models have shown that electronic and lipophilic parameters are crucial for explaining the variance in receptor binding affinity. ijpsonline.com While a specific QSAR model for this compound has not been published, the extensive QSAR literature on related arylpiperazines provides a solid framework for predicting its activity and for designing more potent and selective analogues. simulations-plus.cominsilico.eu

Table 3: Common Descriptors Used in QSAR Models of Arylpiperazines

| Descriptor Type | Example | Relevance to Activity | Reference |

| Electronic | Atomic charges, Dipole moment | Influences electrostatic interactions with the receptor. | simulations-plus.comijpsonline.com |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule in the binding pocket. | researchgate.net |

| Lipophilic | LogP (Partition coefficient) | Affects membrane permeability and hydrophobic interactions. | ijpsonline.com |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. | nih.gov |

Computational and in Silico Approaches to Zafuleptine Research

Predictive Modeling for Central Nervous System (CNS) Penetration

A primary hurdle for any neuro-theranostic agent is its ability to achieve a therapeutically relevant concentration in the brain. researchgate.net The BBB, a sophisticated barrier of endothelial cells, pericytes, and astrocytes, strictly regulates the passage of substances from the bloodstream into the brain parenchyma, primarily limiting paracellular transport. nih.gov Therefore, predictive modeling of CNS penetration is a cornerstone of computational drug design for compounds like Zafuleptine.

In silico algorithms are frequently employed to predict a molecule's potential to cross the BBB. These models can be broadly categorized as quantitative, which predict the brain-to-plasma concentration ratio (logBB), or qualitative, which classify compounds as either penetrant (BBB+) or non-penetrant (BBB-). mdpi.com These predictions are built using machine learning techniques such as decision trees, support vector machines, and random forests, which learn from datasets of compounds with experimentally determined BBB permeability. nih.govmdpi.com

The predictive power of these algorithms relies on the calculation of various physicochemical properties and molecular descriptors. Key descriptors have been identified that correlate strongly with BBB permeation. nih.govcambridgemedchemconsulting.com Research indicates that the benzene (B151609) ring structure of this compound provides it with high lipophilicity, a key characteristic that enhances its ability to interact with the lipid components of cell membranes and encourages passive diffusion across the BBB. researchgate.net This high lipophilicity (measured as logP), along with other properties, serves as a critical input for permeation prediction algorithms.

The table below details the key molecular descriptors used in these predictive models.

| Descriptor | Preferred Range for CNS Penetration | Rationale |

| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB. cambridgemedchemconsulting.com |

| Lipophilicity (logP) | 2 - 5 | A higher value indicates better partitioning into the lipid membranes of the BBB endothelial cells, a known characteristic of this compound. cambridgemedchemconsulting.comresearchgate.net |

| Polar Surface Area (PSA) | < 90 Ų | Lower polarity is associated with reduced hydrogen bonding capacity and improved membrane permeability. mdpi.comcambridgemedchemconsulting.com |

| Hydrogen Bond Donors (HBD) | 0 - 3 | Fewer hydrogen bond donors limit interactions with water, favoring entry into the lipophilic barrier environment. cambridgemedchemconsulting.com |

| pKa | Varies (often basic) | The charge state of a molecule at physiological pH (7.4) influences its ability to cross membranes. |

This interactive table summarizes key physicochemical properties that predictive algorithms use to assess the likelihood of a compound crossing the blood-brain barrier.

While high lipophilicity can promote passive diffusion into the brain, it does not guarantee CNS efficacy. Many lipophilic compounds are recognized and actively expelled from the brain by efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the surface of BBB endothelial cells. nih.govescholarship.org P-gp is a critical component of the BBB's protective function, and interaction with it can severely limit a drug's brain concentration. drugdiscoverychemistry.com

Therefore, for a compound like this compound, it is crucial to complement passive permeability predictions with an assessment of its potential interaction with P-gp. In silico models provide a rapid means to predict whether a molecule is a P-gp substrate or inhibitor. unisi.it These computational tools can be ligand-based, using Quantitative Structure-Activity Relationship (QSAR) models, or structure-based, employing molecular docking. nih.gov

The table below outlines common in silico methods for predicting these interactions.

| Modeling Approach | Description | Application to this compound Research |

| QSAR Models | Correlate molecular descriptors of a large set of known P-gp substrates and non-substrates with their activity to build a predictive statistical model. nih.gov | Predict this compound's likelihood of being a P-gp substrate based on its calculated physicochemical properties and structural fragments. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are common to molecules that interact with P-gp. biotech-asia.org | Assess if this compound's structure contains the key pharmacophoric features that are recognized by the P-gp binding pocket. |

| Molecular Docking (Structure-Based) | Simulates the binding of a ligand into the 3D structure of the P-gp transporter to estimate binding affinity and identify key interactions. This method requires a high-quality model of the P-gp structure. researchgate.netmdpi.com | Dock this compound into a homology model or cryo-EM structure of P-gp to visualize its binding mode and predict whether it will be transported. |

This interactive table describes various in silico models used to predict interactions with the P-glycoprotein efflux transporter, a key factor in determining a drug's concentration in the central nervous system.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to another (a receptor or target protein) to form a stable complex. europeanreview.org This method is fundamental in drug discovery for visualizing and evaluating potential ligand-target interactions at an atomic level.

For this compound, molecular docking simulations are used to model its interaction with its intended CNS protein target. The process involves placing the 3D structure of this compound into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol) and a predicted inhibition constant (Ki). europeanreview.orgnih.gov A lower binding energy suggests a more stable and favorable interaction. These simulations provide a rational basis for understanding drug-target interactions and can help explain the selectivity of a compound for its intended target over other proteins. nih.gov

The hypothetical docking results below illustrate how this technique can be used to evaluate the binding of this compound compared to a known reference compound against a specific CNS target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues (Hypothetical) |

| This compound | Target X | -9.8 | 55 nM | TYR84, PHE265, TRP337 |

| Reference | Target X | -8.5 | 150 nM | TYR84, SER120, PHE265 |

This interactive table presents illustrative data from a hypothetical molecular docking study, a method used to predict how strongly a compound like this compound might bind to its protein target.

The three-dimensional shape, or conformation, of a molecule is not rigid. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. qcware.com This analysis is critical because a ligand's ability to bind to a target is highly dependent on its ability to adopt a conformation that is complementary to the binding site. biorxiv.orgnih.gov Computational methods can explore the potential energy surface of this compound to identify its most stable, low-energy conformers. qcware.com

Molecular dynamics (MD) simulations can further investigate the flexibility of both this compound and its target's binding site over time. biorxiv.org This provides a more dynamic picture of the binding event, helping to characterize the binding pocket and identify which conformations are most relevant for the interaction. qcware.combiorxiv.org

| Analysis Output | Description | Relevance to this compound |

| Conformer Structures | A set of optimized 3D geometries representing the stable, accessible shapes of the molecule. qcware.com | Identifies the specific shapes this compound can adopt to fit into the target binding site. |

| Energy Rankings | A hierarchy of conformers based on their relative energies and Boltzmann populations at a given temperature. qcware.com | Determines which conformations of this compound are most likely to exist under physiological conditions. |

| Binding Site Map | Characterization of the target's binding pocket, including its volume, shape, and areas of hydrophobicity/polarity. biorxiv.org | Guides the modification of this compound to improve its shape complementarity and interactions with the target site. |

| Conformational Interconversion | Mapping of the pathways and energy barriers for transitioning between different stable conformations. qcware.com | Understands the flexibility of this compound and its ability to adapt its shape upon approaching the binding site. |

This interactive table outlines the key outputs from conformational analysis, a computational process vital for understanding a molecule's flexibility and how it fits into a protein's binding site.

Machine Learning and Artificial Intelligence in this compound Analog Discovery

The search for improved versions, or analogs, of a lead compound is a central activity in drug discovery. Machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies for accelerating this process. biotech-asia.org Instead of relying solely on a chemist's intuition, generative models can learn the complex relationships between chemical structures and biological activities from vast datasets to design novel molecules with desired properties. chemrxiv.org

In the context of this compound research, ML models can be trained on its structure and associated biological data (e.g., target affinity, BBB permeability). These models can then generate new, previously unsynthesized molecular structures predicted to have superior characteristics, such as enhanced potency, improved CNS penetration, or reduced P-gp efflux. scienceopen.com Deep learning architectures like Convolutional Neural Networks (CNNs) are particularly adept at learning features directly from 1D or 2D representations of molecules to predict interactions and properties. scienceopen.comnih.gov

| AI/ML Approach | Description | Application in this compound Analog Design |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate variations in a compound's structure to changes in its biological activity. frontiersin.org | Predict the activity of proposed this compound analogs to prioritize the synthesis of the most promising candidates. |

| Generative Adversarial Networks (GANs) | An AI framework where two neural networks, a generator and a discriminator, compete to create novel molecular structures that are indistinguishable from real, active compounds. | Design a library of novel this compound analogs that possess drug-like properties and are optimized for high target affinity and CNS penetration. |

| Recurrent Neural Networks (RNNs) | A type of neural network well-suited for sequential data, such as the SMILES string representation of a molecule, used to generate new chemical structures one "character" at a time. | Create valid and novel chemical structures similar to this compound, exploring the nearby chemical space for improved compounds. |

| Deep Learning for DTI Prediction | Uses deep neural networks (e.g., CNNs) to learn feature representations directly from protein and ligand sequences (or structures) to predict binding affinity. scienceopen.com | Screen virtual libraries of potential this compound analogs against the target protein to identify those with the highest predicted binding affinity before undertaking expensive synthesis. |

This interactive table summarizes advanced machine learning and artificial intelligence techniques that can be applied to discover and design novel analogs of this compound with improved therapeutic properties.

Virtual Screening and Compound Prioritization

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. wikipedia.org While specific virtual screening campaigns targeting the molecular pathways of this compound are not detailed in publicly available literature, the general workflow provides a framework for how such research would be conducted. The process acts as a filter, narrowing down millions of potential compounds to a manageable number for experimental validation. wikipedia.orgshutterstock.com

The process generally begins with the creation of vast digital libraries of compounds and the application of scoring functions—specialized algorithms that predict the binding affinity between a compound and a biological target. aaai.org The primary methods are either structure-based or ligand-based. shutterstock.com

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of this compound's biological target were known, SBVS would be the method of choice. wikipedia.org Molecular docking simulations would be used to fit vast numbers of compounds from chemical libraries into the target's binding site, predicting the orientation and strength of the interaction. aaai.org

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, researchers could use this compound itself as a template. LBVS would search for compounds in a library that have similar 2D or 3D features, such as shape and pharmacophores, to this compound. shutterstock.com

Following the initial screening, a crucial step is compound prioritization . The docking score or similarity score is not absolute, so visual inspection and further filtering are necessary to ensure the plausibility of the results. researchgate.net Compounds are ranked based on a variety of parameters to increase the likelihood of identifying genuinely active molecules. researchgate.net Pre-processing filters, such as Lipinski's rule of five, are often applied to eliminate molecules that lack drug-like properties related to solubility and permeability. aaai.org This hierarchical approach ensures that resources are focused on the most promising candidates for further development. wikipedia.org

Table 1: Generalized Virtual Screening & Prioritization Workflow

| Stage | Description | Key Parameters & Considerations |

| 1. Library Preparation | Large digital databases of small molecules are compiled. These can include commercial, proprietary, or publicly available libraries. aaai.org | Chemical diversity, drug-likeness (e.g., Lipinski's rule of five), removal of reactive compounds. aaai.orgresearchgate.net |

| 2. Screening | Compounds are computationally tested against the target using either structure-based (docking) or ligand-based (similarity) methods. shutterstock.comwikipedia.org | Scoring function accuracy, definition of the binding site, choice of reference ligand (e.g., this compound). aaai.orgresearchgate.net |

| 3. Hit Filtering | The initial list of hits is filtered to remove undesirable candidates and reduce false positives. | Molecular weight, number of hydrogen bond donors/acceptors, polar surface area, number of rotatable bonds. |

| 4. Compound Prioritization | The filtered list is ranked to select a smaller, high-confidence set of compounds for experimental testing. | Binding mode analysis, interaction with key residues, shape complementarity, chemical novelty (scaffold hopping). researchgate.net |

| 5. Experimental Validation | Top-ranked compounds are acquired and tested in vitro to confirm biological activity. aaai.org | Confirmation of binding affinity and functional activity (e.g., agonist or antagonist). wikipedia.org |

Molecular Representation Learning for Property Prediction

Molecular representation learning is a cutting-edge area of artificial intelligence in which deep learning models are trained to understand and encode the features of a molecule into a useful numerical format. researchgate.net These learned representations can then be used to predict a wide range of a molecule's properties, such as its solubility, toxicity, or ability to cross the blood-brain barrier (BBB). aaai.org

Recent research in association pattern-enhanced molecular representation learning has utilized this compound as an example to illustrate how these models work. aaai.org The study highlights that many advanced models, while effective, can overlook the importance of specific, fixed association patterns within a molecule that are crucial for its chemical or physiological properties. aaai.org

Table 2: Key Structural Patterns in this compound and Their Significance in Molecular Representation

| Structural Pattern / Group | Description | Highlighted Significance in Representation Learning |

| Phenyl and Fluorine Group Connection | This pattern involves the aromatic benzene ring and the attached fluorine atom. aaai.orgresearchgate.net | Identified as a common and significant pattern for the overall atom representation in the molecule. aaai.org The fluorine atom increases lipophilicity, aiding blood-brain barrier penetration. researchgate.netresearchgate.net |

| Amine Group | The secondary amine group within the this compound structure. aaai.org | Highlighted for its significant impact on the atom representation, suggesting a crucial role in the molecule's predicted properties. Amine groups can act as hydrogen bond receptors, which is important for interactions with transport proteins at the BBB. aaai.orgresearchgate.net |

Preclinical Therapeutic Potential and Disease Area Relevance

Re-evaluation as an Antidepressant Agent in Preclinical Contexts

Zafuleptine was initially developed as an antidepressant agent. ncats.ioncats.io The exploration of its potential in this area is supported by extensive preclinical research on mGluR5 antagonists. These studies suggest that modulating the glutamatergic system is a viable strategy for treating depression. nih.gov

Preclinical studies have demonstrated that mGluR5 antagonists, such as MTEP, exhibit antidepressant-like effects in various animal models. nih.govacs.org In behavioral despair tests, including the forced swim test and tail suspension test, these compounds have been shown to reduce immobility time in rodents, an indicator of antidepressant activity. nih.govacs.org Some research even suggests a potential synergistic effect when mGluR5 antagonists are combined with traditional monoaminergic antidepressants. acs.org The mechanism may involve the downstream regulation of systems like the brain-derived neurotrophic factor (BDNF) and interaction with NMDA receptor pathways, similar to the rapid-acting antidepressant ketamine. frontiersin.orgnih.gov However, it is worth noting that not all preclinical studies have yielded unequivocally positive results, indicating the complexity of this therapeutic approach. frontiersin.org

Table 1: Preclinical Findings for mGluR5 Antagonists as Antidepressant Agents

| Compound/Model | Test/Assay | Key Finding | Reference |

|---|---|---|---|

| mGluR5 NAMs (e.g., MTEP) | Forced Swim Test (Mouse) | Decreased immobility, suggesting an antidepressant-like effect. | nih.govacs.org |

| mGluR5 NAMs (e.g., MTEP) | Tail Suspension Test (Mouse) | Reduced immobility time, indicative of antidepressant activity. | nih.govacs.org |

| mGluR5 Knockout Mice | Forced Swim Test (Mouse) | Exhibited a phenotype consistent with antidepressant effects (reduced immobility). | acs.org |

| MPEP and Imipramine | Forced Swim Test (Mouse) | Synergistic antidepressant-like effect observed. | acs.org |

Potential in Anxiety Disorders: Preclinical Indications

The potential of this compound and related compounds in treating anxiety is strongly supported by preclinical evidence. Its analog, GET73, has demonstrated anxiolytic-like properties in rodent models. nih.govresearchgate.netnih.govscienceopen.comnih.govfrontiersin.org

A significant body of research on mGluR5 antagonists provides compelling evidence for their anxiolytic activity. frontiersin.org Compounds like MPEP and MTEP have been shown to be effective in a wide range of animal models of anxiety. uniupo.it These models include tests of unconditioned responses to novelty or threat, such as the elevated plus-maze, and paradigms based on conditioned fear. scienceopen.comuniupo.it In the elevated plus-maze test, a standard for assessing anxiety-like behavior, both GET73 and other mGluR5 antagonists increased the time spent in the open arms, which is indicative of an anxiolytic effect. nih.govscienceopen.comuniupo.it The anxiolytic-like effects of mGluR5 antagonists are often compared in magnitude to those of benzodiazepines, but potentially with a more favorable side-effect profile. uniupo.it

Table 2: Preclinical Findings for this compound Analogs and mGluR5 Antagonists in Anxiety Models

| Compound/Model | Test/Assay | Key Finding | Reference |

|---|---|---|---|

| GET73 | Elevated Plus Maze (Rat) | Exerted clear anxiolytic effects. | nih.govscienceopen.com |

| MPEP and MTEP | Vogel Conflict Test (Rat) | Produced anxiolytic-like effects comparable to chlordiazepoxide. | uniupo.it |

| MPEP and MTEP | Conditioned Lick Suppression | Demonstrated anxiolytic properties. | uniupo.it |

| mGluR5 Antagonists | Various Anxiety Models | 88.45% of reviewed studies reported an anxiolytic effect. | frontiersin.org |

Investigational Use in Alcohol Use Disorder and Addiction Models

A primary area of investigation for this compound's analog, GET73, is in the treatment of alcohol use disorder (AUD). wikipedia.org Preclinical studies have consistently shown that GET73 can reduce alcohol-related behaviors in animal models. nih.gov This aligns with broader findings that mGluR5 is a critical component in the neurobiology of addiction. frontiersin.org

In selectively bred Sardinian alcohol-preferring (sP) rats, a validated model of AUD, GET73 has been shown to decrease voluntary alcohol consumption and suppress the "alcohol deprivation effect," which models relapse drinking. nih.govnih.govscienceopen.com Furthermore, mGluR5 antagonists like MPEP have been found to reduce alcohol self-administration and the severity of withdrawal symptoms in rodents. core.ac.uknih.gov The mechanism is thought to involve the modulation of the brain's reward pathways. frontiersin.org Beyond alcohol, mGluR5 antagonists have also shown efficacy in reducing the self-administration of other drugs of abuse, such as cocaine and nicotine, in preclinical studies. frontiersin.org

Table 3: Preclinical Findings for this compound Analogs and mGluR5 Antagonists in Addiction Models

| Compound/Model | Test/Assay | Key Finding | Reference |

|---|---|---|---|

| GET73 | Sardinian alcohol-preferring (sP) rats | Reduced voluntary alcohol intake. | nih.govnih.govscienceopen.com |

| GET73 | Sardinian alcohol-preferring (sP) rats | Suppressed the alcohol deprivation effect (relapse model). | nih.govnih.govscienceopen.com |

| MPEP | Ethanol Withdrawal Model (Rat) | Attenuated anxiety-like symptoms associated with withdrawal. | core.ac.uk |

| mGluR5 Knockout Mice | Alcohol Consumption Tests | Showed decreased alcohol consumption in some tests. | nih.gov |

Broader Neurological and Psychiatric Disorder Exploration (Preclinical)

The role of the glutamatergic system in a wide range of brain functions and pathologies suggests that compounds like this compound could have broader therapeutic potential. The anti-aggressive activity initially reported for this compound is one such example. ncats.ioncats.io Research into mGluR5 antagonists has extended into other areas of neurological and psychiatric research.

For instance, preclinical studies have investigated the role of mGluR5 antagonists in models of autism spectrum disorder (ASD). In the valproic acid (VPA) mouse model of autism, the mGluR5 antagonist MPEP significantly reduced repetitive behaviors, which are a core symptom of ASD. plos.org Additionally, GET73 has demonstrated neuroprotective effects against alcohol-induced neurotoxicity in primary cultures of rat hippocampal neurons, suggesting a potential role in mitigating neuronal damage. nih.govoup.com The hippocampus is a brain region crucial for cognition, and these findings hint at a possible cognitive-enhancing or protective effect. oup.com

Table 4: Preclinical Findings for this compound Analogs and mGluR5 Antagonists in Other CNS Disorders

| Compound/Model | Test/Assay | Key Finding | Reference |

|---|---|---|---|

| This compound | N/A | Reported to have anti-aggressive activity. | ncats.ioncats.io |

| MPEP | VPA Mouse Model of Autism | Reduced repetitive self-grooming and marble-burying behaviors. | plos.org |

| GET73 | Rat Hippocampal Neuron Culture | Showed neuroprotective effects against ethanol-induced neurotoxicity. | nih.govoup.com |

Zafuleptine Analogues: Design, Synthesis, and Comparative Pharmacological Profiles

Design Principles for Zafuleptine-Related Scaffolds

The foundational principle of analogue design is to systematically modify a lead compound to enhance desired properties such as potency and selectivity, while minimizing undesirable traits like side effects. slideshare.netstereoelectronics.org For this compound, with its distinct structural motifs, several rational design strategies could be employed.

Key structural features of this compound available for modification include:

The 4-fluorobenzyl group: Modifications here could explore the impact of altering the aromatic ring's substitution pattern or replacing the fluorine atom with other halogens or electron-withdrawing/donating groups. This could influence binding affinity and metabolic stability. stereoelectronics.org The trifluoromethyl (CF3) group, for instance, is often incorporated into drug candidates to increase potency and bioavailability while reducing oxidative clearance. domainex.co.uk

The amino acid backbone: The long alkyl chain of the nonanoic acid component could be shortened, lengthened, or made more rigid to explore the spatial requirements of the target binding site. The carboxylic acid group is a key site for hydrogen bonding and could be converted to an ester or amide to probe its role in receptor interaction. stereoelectronics.org

The isopropyl group: This hydrophobic group could be replaced with other alkyl groups of varying size (e.g., ethyl, t-butyl) to investigate the impact on target engagement and to optimize van der Waals interactions.

These structural modifications are guided by the goal of improving the structure-activity relationship (SAR), which describes how a molecule's chemical structure relates to its biological effect. slideshare.net By creating a series of analogues with systematic changes, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity.

Synthetic Methodologies for Novel this compound Analogues

The creation of novel this compound analogues would rely on established and versatile synthetic organic chemistry reactions. Although specific synthetic schemes for this compound analogues are not publicly documented, the structure lends itself to several common methodologies used in medicinal chemistry. mdpi.comastx.comnih.gov

A general approach to synthesizing a library of analogues could involve:

Reductive Amination: A primary amine, such as a modified 4-fluorobenzylamine, could be reacted with a keto-acid precursor of the nonanoic acid backbone to form the central C-N bond of the this compound scaffold.

N-Alkylation: A precursor amine containing the 8-methylnonanoic acid moiety could be reacted with various substituted benzyl (B1604629) halides to generate diversity at the benzyl position.

Amide and Ester Formation: The carboxylic acid of this compound could be readily converted to a variety of amides or esters using standard coupling reagents. This would explore the importance of the acidic proton and the potential for new hydrogen bond interactions. stereoelectronics.org

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions could be used to introduce a wide range of substituents onto the phenyl ring, allowing for a thorough exploration of the electronic and steric effects at this position. astx.com

These synthetic strategies allow for the creation of a diverse library of compounds from common starting materials, a key principle in efficient lead optimization. nih.gov

Comparative Analysis of Receptor Binding and Functional Activity

To characterize novel this compound analogues, a crucial step is to determine their binding affinity for relevant biological targets. nih.govdrugbank.com Given the dual reports of this compound's potential mechanisms—as a general antidepressant (implying possible action on monoamine transporters like SERT or NET) and as a compound with TRH-like activity—analogues would need to be screened against a panel of receptors. ncats.iodrugbank.comnih.gov This would typically involve radioligand binding assays to determine the equilibrium dissociation constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction. nih.govplos.org

Hypothetical Receptor Binding Profile of this compound Analogues (Ki in nM) This table is for illustrative purposes only, as specific data for this compound analogues are not publicly available.

| Compound | SERT | NET | TRH-R1 |

|---|---|---|---|

| This compound | 550 | 800 | 150 |

| Analogue A | 25 | 650 | 180 |

| Analogue B | 600 | 750 | 15 |

| Analogue C | 450 | 50 | 900 |

Following binding assays, functional assays are performed to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. plos.org For monoamine transporters, this would involve in vitro uptake assays using cells expressing the target transporter. For a G-protein coupled receptor like the TRH receptor, functional assays would measure downstream signaling events, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. researchgate.net This comparative analysis is essential to identify analogues with improved potency and selectivity for a desired target. unav.edu

In Vitro and In Vivo Preclinical Evaluation of Analogues

Analogues that demonstrate promising binding and functional profiles undergo further preclinical evaluation to assess their therapeutic potential and safety. oncodesign-services.com

In Vitro Evaluation: Initial in vitro studies assess the compound's effects in cell-based systems. neurofit.comfrontiersin.org For antidepressant candidates, assays might include neuronal neurite outgrowth assays to demonstrate neurotrophic effects. neurofit.com Early toxicity screening is also performed using cell viability assays to identify compounds that may be cytotoxic at therapeutic concentrations. nih.gov

In Vivo Evaluation: Promising candidates are then advanced to in vivo studies using animal models of depression. frontiersin.orgmdpi.com These models aim to replicate specific symptoms of depression and test the ability of a compound to reverse them. Standard behavioral tests include:

Forced Swim Test (FST): This test measures the immobility time of a rodent when placed in an inescapable cylinder of water. Effective antidepressants typically reduce this immobility time. psychogenics.comherbmedpharmacol.com

Tail Suspension Test (TST): Similar to the FST, this test measures immobility when a mouse is suspended by its tail. psychogenics.com

Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state resembling human depression, including anhedonia (a reduced capacity to experience pleasure), which can be measured by a sucrose (B13894) preference test. mdpi.comherbmedpharmacol.commdpi.com

These in vivo studies are critical for establishing proof-of-concept that an analogue has the desired therapeutic effect in a living system. herbmedpharmacol.com

Identification of Superior Analogues for Further Development

The final step in this preclinical phase is the selection of a superior analogue, or lead candidate, for progression towards clinical development. abzena.comgenscript.comupmbiomedicals.com This decision is based on a comprehensive evaluation of all gathered data. nih.gov The ideal candidate would exhibit a balance of the following characteristics:

High Potency and Selectivity: Strong binding affinity and functional activity at the desired biological target with minimal activity at off-targets to reduce potential side effects. nih.gov

In Vivo Efficacy: Demonstrated effectiveness in relevant animal models of depression at well-tolerated doses. oncodesign-services.com

Favorable Pharmacokinetics: The compound must have adequate absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach the target site in the brain in sufficient concentrations.

Safety Profile: A clean profile in initial toxicology screens, indicating a low potential for causing adverse effects. genscript.com

Based on the hypothetical data presented, "Analogue A" might be selected for its high potency and selectivity for the serotonin (B10506) transporter (SERT), while "Analogue B" could be pursued if the TRH receptor is the desired target. "Analogue C" might be interesting as a norepinephrine (B1679862) transporter (NET) selective agent. However, as this compound itself was never marketed and no public data exists on a formal analogue development program, the identification of a superior analogue remains a theoretical exercise. wikipedia.org

Future Directions and Unexplored Research Avenues for Zafuleptine

Integration of Multi-omics Data for Comprehensive Biological Understanding

A significant opportunity lies in the application of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—to unravel the complete biological impact of Zafuleptine. Such an integrated analysis could provide a holistic view of the molecular pathways modulated by the compound, potentially identifying novel mechanisms of action and biomarkers for predicting therapeutic response. Currently, no studies have been published that apply these system-biology techniques to this compound.

Exploration of Polypharmacology and Multi-target Modulation

Many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Investigating the potential multi-target profile of this compound could reveal previously unknown therapeutic applications or explain its efficacy through a network pharmacology lens. There is currently a lack of research into the broader pharmacological profile of this compound and its potential to modulate multiple biological targets simultaneously.

Development of Novel Preclinical Disease Models

The selection of appropriate preclinical disease models is fundamental to evaluating the therapeutic potential of a compound. While standard models for neurological and psychiatric disorders exist, the development and use of novel, more translatable models—such as those derived from patient-specific induced pluripotent stem cells (iPSCs) or complex organoid cultures—could provide more accurate predictions of this compound's efficacy in specific patient populations. Research into this compound's effects in such advanced preclinical models has not yet been reported.

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new drug candidates with improved properties. These in silico methods can be used to design next-generation derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic profiles. The application of computational approaches to guide the synthesis and optimization of novel this compound analogs represents a promising, yet entirely unexplored, avenue of research.

Q & A

Q. How can meta-analyses address variability in this compound’s reported efficacy across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.